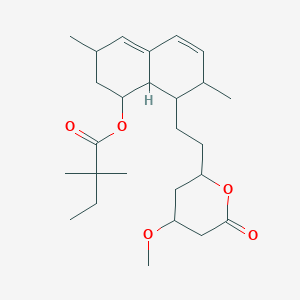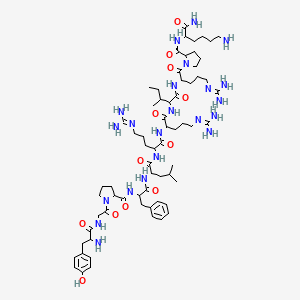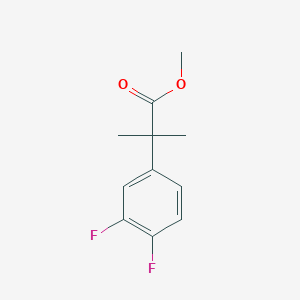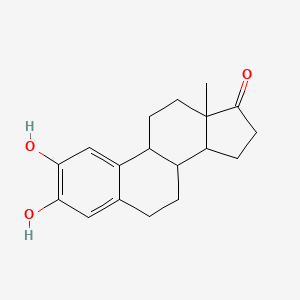
Simvastatin 4'-Methyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Simvastatin 4’-Methyl Ether is a derivative of Simvastatin, a widely used lipid-lowering agent. Simvastatin is known for its role in inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which is crucial in the biosynthesis of cholesterol. Simvastatin 4’-Methyl Ether is primarily studied as an impurity or metabolite of Simvastatin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Simvastatin 4’-Methyl Ether involves the methylation of Simvastatin. One common method includes the use of methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically carried out in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
Industrial production methods for Simvastatin 4’-Methyl Ether are not extensively documented. the general approach involves the large-scale methylation of Simvastatin using similar reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Simvastatin 4’-Methyl Ether can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its alcohol form.
Substitution: Nucleophilic substitution reactions can replace the methyl ether group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Simvastatin 4’-Methyl Ether has several scientific research applications:
Biology: Studies focus on its metabolic pathways and its role as a metabolite of Simvastatin.
Medicine: Research explores its potential effects and safety profile as an impurity in pharmaceutical preparations.
Industry: It is used in quality control processes to ensure the purity and efficacy of Simvastatin products.
Mécanisme D'action
Simvastatin 4’-Methyl Ether, like Simvastatin, inhibits HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to decreased cholesterol synthesis in the liver. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Simvastatin: The parent compound, widely used for lowering cholesterol levels.
Lovastatin: Another HMG-CoA reductase inhibitor with a similar structure and function.
Atorvastatin: A more potent statin with a longer half-life and higher efficacy in lowering LDL cholesterol.
Uniqueness
Simvastatin 4’-Methyl Ether is unique due to its specific structural modification (methyl ether group), which can influence its pharmacokinetic and pharmacodynamic properties. Its role as an impurity or metabolite also makes it significant in the context of drug safety and efficacy .
Propriétés
Formule moléculaire |
C26H40O5 |
|---|---|
Poids moléculaire |
432.6 g/mol |
Nom IUPAC |
[8-[2-(4-methoxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate |
InChI |
InChI=1S/C26H40O5/c1-7-26(4,5)25(28)31-22-13-16(2)12-18-9-8-17(3)21(24(18)22)11-10-19-14-20(29-6)15-23(27)30-19/h8-9,12,16-17,19-22,24H,7,10-11,13-15H2,1-6H3 |
Clé InChI |
OLSYISKGDWQZSZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-(5-Hydroxy-1,1,6-trimethoxy-6-methyl-4-oxoheptan-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12318216.png)


![5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B12318233.png)




![1-[(Tert-butoxy)carbonyl]-4-cyclohexylpyrrolidine-2-carboxylic acid](/img/structure/B12318265.png)
![2-amino-N-(2,2-diethoxyethyl)-3-[(2-methylpropan-2-yl)oxy]-N-(2-phenylethyl)propanamide](/img/structure/B12318267.png)
![2-[(Tert-butoxycarbonyl)amino]-3-[(2,4-dinitrophenyl)amino]propanoic acid](/img/structure/B12318268.png)

![2,8-Dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12318280.png)

